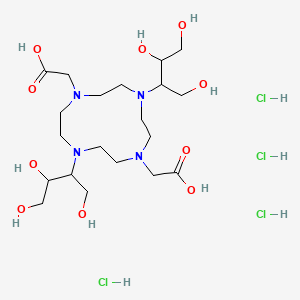

2,2'-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride

Description

This compound is a tetraazacyclododecane derivative functionalized with two diacetic acid groups and two 1,3,4-trihydroxybutan-2-yl substituents at positions 4 and 10. Structurally, it belongs to the macrocyclic polyamine family, which is widely studied for metal chelation, particularly in medical imaging (e.g., gadolinium-based MRI contrast agents) . The tetrahydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

Molecular Formula |

C20H44Cl4N4O10 |

|---|---|

Molecular Weight |

642.4 g/mol |

IUPAC Name |

2-[7-(carboxymethyl)-4,10-bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;tetrahydrochloride |

InChI |

InChI=1S/C20H40N4O10.4ClH/c25-11-15(17(29)13-27)23-5-1-21(9-19(31)32)2-6-24(16(12-26)18(30)14-28)8-4-22(3-7-23)10-20(33)34;;;;/h15-18,25-30H,1-14H2,(H,31,32)(H,33,34);4*1H |

InChI Key |

PHHDNGZEDDMDIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)O)C(CO)C(CO)O.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride involves multiple steps, starting with the preparation of the tetraazacyclododecane core. This core is then functionalized with trihydroxybutan-2-yl groups through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as crystallization and chromatography to achieve the desired product quality. The use of advanced analytical techniques ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohol derivatives.

Substitution: The carboxyl groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the macrocyclic structure .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

2,2’-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent for metal ions in various analytical techniques.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.

Industry: Applied in the development of advanced materials and catalysts

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The macrocyclic structure of the compound allows for high specificity and affinity towards certain metal ions, making it an effective agent in both diagnostic and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetraazacyclododecane Family

The compound shares a core 1,4,7,10-tetraazacyclododecane (cyclen) framework with other derivatives, but its functionalization distinguishes its properties. Below is a comparative analysis with key analogues:

Functional and Pharmacological Differences

- Metal Chelation Efficiency: The target compound’s 1,3,4-trihydroxybutan-2-yl groups introduce additional hydroxyl moieties, which may enhance hydrogen bonding with water, improving relaxivity (a critical parameter for MRI contrast agents) compared to nitrobenzyl or phosphonomethyl analogues .

- Solubility and Stability : The tetrahydrochloride salt form provides superior aqueous solubility relative to ester-protected derivatives like the nitrobenzyl-tert-butyl compound . However, DOTA (with four acetic acid groups) exhibits higher thermodynamic stability with lanthanides .

- Targeting Specificity : Unlike DO2A2P isomers (phosphonate-functionalized), the target compound lacks bone-targeting capabilities but may offer broader biodistribution due to its hydrophilic substituents .

Biological Activity

2,2'-(4,10-Bis(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid tetrahydrochloride (CAS Number: 2514736-59-3) is a complex organic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 642.39 g/mol. The compound features a tetraazacyclododecane core structure with multiple hydroxyl and acetic acid functional groups that contribute to its biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Chelation Activity

The tetraazacyclododecane moiety suggests potential chelation properties for metal ions. Chelators play vital roles in biochemistry by binding metal ions that may catalyze harmful reactions or contribute to disease pathology. Studies have shown that similar compounds can effectively bind transition metals like iron and copper, which are implicated in various diseases including neurodegenerative disorders.

Cytotoxicity and Anticancer Activity

Initial studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds derived from tetraazacyclododecane frameworks have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways involved.

Case Studies

The biological activity of this compound likely involves several mechanisms:

- Radical Scavenging : The hydroxyl groups donate electrons to neutralize free radicals.

- Metal Ion Binding : The nitrogen atoms in the tetraazacyclododecane structure facilitate the binding of metal ions.

- Cell Signaling Modulation : Potential interactions with cellular pathways that regulate apoptosis and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.